molecular formula C13H15ClFN3O2 B14184042 N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide CAS No. 833483-50-4

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide

Katalognummer: B14184042
CAS-Nummer: 833483-50-4
Molekulargewicht: 299.73 g/mol
InChI-Schlüssel: RANRKKHVEYUIOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the condensation of piperidine derivatives with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide can be compared with other piperidine derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

Eigenschaften

CAS-Nummer

833483-50-4

Molekularformel

C13H15ClFN3O2

Molekulargewicht

299.73 g/mol

IUPAC-Name

N-(1-acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C13H15ClFN3O2/c1-8(19)18-4-2-10(3-5-18)17-13(20)11-6-9(15)7-16-12(11)14/h6-7,10H,2-5H2,1H3,(H,17,20)

InChI-Schlüssel

RANRKKHVEYUIOE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC(=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.